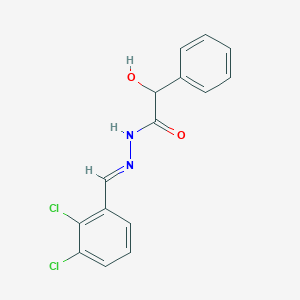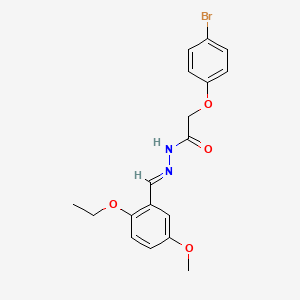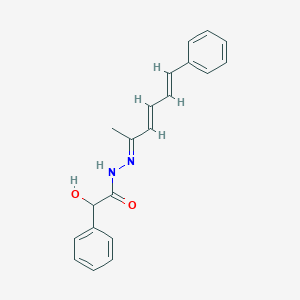
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
描述
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as DCPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group. In
作用机制
The mechanism of action of N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, this compound has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neurodegenerative diseases, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and oxidative stress. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity.
实验室实验的优点和局限性
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and can be easily dissolved in various solvents. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, this compound has some limitations for lab experiments, including its limited bioavailability and specificity. This compound has low bioavailability due to its poor absorption and rapid metabolism in vivo. This compound also lacks specificity for certain targets, which may limit its therapeutic efficacy.
未来方向
There are several future directions for N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide research, including the development of novel analogs with improved bioavailability and specificity, the investigation of this compound's potential as a combination therapy with other drugs, and the exploration of this compound's potential in other fields, such as immunology and regenerative medicine. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its specific targets in different diseases. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
科学研究应用
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
属性
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-8-4-7-11(13(12)17)9-18-19-15(21)14(20)10-5-2-1-3-6-10/h1-9,14,20H,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYCAGRKCDSGE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)



![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)

![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860727.png)



![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
